1'-Hydroxysafrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h2-5,8,11H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBJNJFYBCLUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020731 | |
| Record name | 1'-Hydroxysafrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000778 [mmHg] | |
| Record name | 1'-Hydroxysafrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2835 | |
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CAS No. |
5208-87-7 | |
| Record name | α-Ethenyl-1,3-benzodioxole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5208-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1'-Hydroxysafrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005208877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-Hydroxysafrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1'-HYDROXYSAFROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9B19855E2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 1'-HYDROXYSAFROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3492 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Research Context and Significance of 1 Hydroxysafrole
Classification and Occurrence within the Alkenylbenzene Chemical Class
1'-Hydroxysafrole is a principal metabolite of safrole, a naturally occurring compound belonging to the alkenylbenzene chemical class. wikipedia.org Alkenylbenzenes are characterized by a benzene ring substituted with a propenyl side chain and are widely distributed in the plant kingdom as secondary metabolites. wikipedia.orgfoodb.ca Safrole, the precursor to this compound, is a member of the phenylpropanoid family and is found in numerous plant species. wikipedia.org It is a primary constituent of sassafras oil, derived from the root bark of the Sassafras albidum tree, and is also present in spices such as cinnamon, nutmeg, and black pepper, as well as herbs like basil. wikipedia.orgfoodb.ca
Unlike its parent compound, this compound is not a natural constituent of plants. It is an in vivo product of Phase I metabolism, formed in the liver after the ingestion of safrole. wikipedia.orgresearchgate.net The metabolic process involves the oxidation of the allyl side chain of the safrole molecule. wikipedia.org Therefore, the occurrence of this compound in biological systems is directly linked to the exposure to safrole-containing foods, essential oils, and other botanical products.
Table 1: Classification and Occurrence of Safrole This table outlines the chemical classification of safrole and lists its primary natural sources.
| Feature | Description |
|---|---|
| Chemical Class | Alkenylbenzene, Phenylpropanoid |
| Parent Compound | Safrole |
| Key Natural Sources | Sassafras (Sassafras albidum), Camphor oil (Ocotea pretiosa), Cinnamon, Nutmeg, Black Pepper, Basil |
Historical Scientific Contributions to the Identification of this compound as a Key Metabolite
The identification of this compound as a critical intermediate in the metabolic pathway of safrole was a pivotal development in the field of chemical carcinogenesis. Groundbreaking research in the early 1970s, particularly from the McArdle Laboratory for Cancer Research by Drs. James and Elizabeth Miller and their colleagues, elucidated the role of metabolic activation in the toxicity of naturally occurring compounds. nih.govnih.govnih.gov
Their work demonstrated that safrole itself is not the ultimate carcinogen but requires metabolic conversion to exert its toxic effects. wikipedia.org A landmark 1973 study published in Cancer Research identified this compound as a "proximate carcinogenic metabolite" of safrole in rats and mice. nih.gov This research showed that 1'-hydroxylation of the allyl group was a key initial step in the bioactivation process.
Another crucial 1973 paper from the same research group detailed the metabolism of safrole to this compound and further explored the electrophilic reactivity of its synthetic ester, 1'-acetoxysafrole (B1199789). aacrjournals.org These studies collectively established that the parent compound, safrole, is converted into a more reactive and toxic substance, this compound, which can then be further metabolized to ultimate carcinogens capable of binding to cellular macromolecules like DNA. wikipedia.orgnih.gov A 1977 study highlighted significant inter-species differences, noting that while this compound was a detectable metabolite in the urine of rats, it was not found in human urine under the study's conditions. wikipedia.orgnih.gov
Table 2: Foundational Research on this compound This table summarizes key historical studies that were instrumental in identifying this compound as a proximate carcinogen.
| Publication Year | Key Researchers | Primary Finding | Significance |
|---|---|---|---|
| 1973 | Borchert, Miller, J.A., Miller, E.C., Shires | Identified this compound as a proximate carcinogenic metabolite of safrole in rats and mice. nih.gov | Established the concept of metabolic activation for safrole. |
| 1973 | Wislocki, Borchert, Miller, J.A., Miller, E.C. | Characterized the formation of this compound and the high electrophilic reactivity of its ester, 1'-acetoxysafrole. nih.govaacrjournals.org | Provided a chemical basis for the reactivity of activated safrole metabolites. |
| 1977 | Benedetti, Malvaldi, Fulceri | Reported that carcinogenic metabolites like this compound found in rat urine were not detected in human urine. nih.gov | Provided early evidence of species-specific differences in safrole metabolism. |
Contemporary Research Paradigms and the Academic Relevance of this compound in Mechanistic Toxicology
Contemporary research on this compound is centered on understanding the precise biochemical pathways of its formation and subsequent reactions, which are fundamental to the field of mechanistic toxicology. The central paradigm is that safrole's genotoxicity is dependent on a multi-step metabolic activation process. nih.govwur.nl
Metabolic Activation Pathway:
Phase I Metabolism: Safrole undergoes 1'-hydroxylation, an oxidation reaction on the allyl side chain, to form this compound. wikipedia.org This conversion is mediated by a superfamily of enzymes known as cytochrome P450 (CYP). wikipedia.orgacs.org this compound is considered the proximate carcinogen—a metabolite that is closer to the ultimate carcinogenic species than the parent compound. nih.govwur.nl
Phase II Metabolism: this compound is then subject to a conjugation reaction, primarily through sulfonation by sulfotransferase (SULT) enzymes. wikipedia.orgnih.gov This reaction forms 1'-sulfoxysafrole, a highly unstable and electrophilic sulfuric acid ester. wikipedia.orgnih.gov
DNA Adduct Formation: 1'-Sulfoxysafrole is considered the major ultimate electrophilic and carcinogenic metabolite. nih.govthegoodscentscompany.com Its instability leads to the formation of a carbocation that can covalently bind to nucleophilic sites on cellular macromolecules, most significantly DNA, to form DNA adducts. wikipedia.orgnih.gov This binding can lead to mutations and initiate the process of carcinogenesis.
Modern studies have focused on identifying the specific human CYP isoenzymes responsible for the 1'-hydroxylation of safrole. Research has implicated several enzymes, including CYP2A6, CYP2C9, and CYP2E1, as significant contributors to this metabolic step. acs.orgnih.govnih.govacs.org Furthermore, recent computational and in-silico studies continue to explore the inter-species differences in CYP activity, seeking to understand the mechanistic basis for varied sensitivity to safrole among different species, including humans, rats, mice, and others. nih.govmdpi.comwur.nl This area of research is critical for improving human risk assessment based on data from animal models.
Table 3: Bioactivation Pathway of Safrole This table details the metabolic steps converting safrole into its ultimate carcinogenic form.
| Step | Compound | Enzyme(s) | Process | Product | Significance |
|---|---|---|---|---|---|
| 1 | Safrole | Cytochrome P450 (e.g., CYP2A6, CYP2C9, CYP2E1) | Phase I Metabolism (Oxidation) | This compound | Formation of the proximate carcinogen. acs.orgnih.govnih.gov |
| 2 | This compound | Sulfotransferases (SULTs) | Phase II Metabolism (Sulfonation) | 1'-Sulfoxysafrole | Formation of the ultimate carcinogen. wikipedia.org |
| 3 | 1'-Sulfoxysafrole | Non-enzymatic | Covalent Binding | DNA Adducts | Initiation of genotoxicity and potential carcinogenesis. nih.gov |
Biochemical Pathways of 1 Hydroxysafrole Formation and Metabolism
Metabolic Activation of 1'-Hydroxysafrole
Sulfotransferase-Mediated Esterification to 1'-Sulfooxysafrole (B1218944)
The sulfation of this compound is a critical step in its bioactivation, leading to the formation of the highly reactive electrophile, 1'-sulfooxysafrole. This process is primarily mediated by sulfotransferase enzymes.
Enzymatic Mechanisms of Sulfation and Role of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)
Sulfation is a Phase II metabolic reaction catalyzed by sulfotransferases (SULTs) nih.gov. These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from the universal biological sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to acceptor molecules, such as the hydroxyl group of this compound nih.govacs.org. The reaction involves the formation of a sulfate (B86663) ester, 1'-sulfooxysafrole oup.comwikipedia.org. PAPS is essential for this process, providing the sulfate moiety nih.govacs.org. Studies investigating the sulfation of this compound have utilized incubation mixtures containing S9 protein fraction (which contains SULTs), this compound, and PAPS in a phosphate (B84403) buffer acs.orgoup.com. The efficiency of sulfation can be influenced by factors such as enzyme concentration and cofactor availability oup.com.
Instability and Electrophilic Nature of 1'-Sulfooxysafrole and Carbonium Cation Formation
1'-Sulfooxysafrole is an unstable intermediate that readily undergoes spontaneous decomposition oup.comeuropa.eu. This decomposition results in the departure of the sulfate group, generating a highly electrophilic carbonium cation at the allylic position (C1') of the safrole side chain oup.comoup.comtno.nl. Carbonium ions are electron-deficient species characterized by a positively charged carbon atom with an incomplete octet, making them highly reactive towards nucleophiles byjus.comvedantu.combyjus.com. The formation of this carbonium ion is considered a key bioactivation step, as it enables covalent binding to cellular macromolecules, including DNA, which is implicated in the carcinogenic process oup.comoup.com. The instability and electrophilic nature of 1'-sulfooxysafrole are crucial for its role as an ultimate carcinogen.
Epoxidation of the Allylic Side Chain of this compound
Another significant metabolic pathway for this compound involves the epoxidation of its allylic side chain.
Formation of this compound-2',3'-Oxide
The allylic double bond in the side chain of this compound can be a target for oxidation by cytochrome P450 (CYP) enzymes wikipedia.org. This enzymatic process leads to the formation of an epoxide, specifically this compound-2',3'-oxide wikipedia.orglibretexts.orginchem.org. Epoxidation is a common metabolic pathway for alkenes, where an oxygen atom is inserted across the double bond, forming a three-membered cyclic ether ring libretexts.orgopenstax.org. While safrole itself can be epoxidized to safrole-2',3'-oxide, the hydroxylation to this compound precedes the formation of this compound-2',3'-oxide in this specific pathway.
Electrophilic Reactivities of Epoxide Metabolites
Epoxides, including this compound-2',3'-oxide, are known to be reactive electrophiles inchem.orgoup.com. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring opening libretexts.orgopenstax.org. This reactivity allows epoxide metabolites to form covalent adducts with cellular nucleophiles, such as the nitrogen atoms in DNA bases and amino acid residues in proteins inchem.org. The electrophilic nature of these epoxide metabolites contributes to their potential for genotoxicity and carcinogenicity inchem.orgoup.com.
Acetylation of this compound to 1'-Acetoxysafrole (B1199789) and its Reactivity
Acetylation represents another metabolic transformation that this compound can undergo, yielding 1'-acetoxysafrole.
This compound can be acetylated, forming 1'-acetoxysafrole karger.comaacrjournals.org. This reaction involves the transfer of an acetyl group, typically from acetyl-CoA, catalyzed by acetyltransferase enzymes. 1'-Acetoxysafrole, similar to 1'-sulfooxysafrole, is an activated ester and can act as an electrophile aacrjournals.orgacs.org. It can undergo cleavage to generate an electrophilic species, potentially a carbonium ion or an acylium ion, which can react with nucleophiles aacrjournals.organnualreviews.org. Research has shown that 1'-acetoxysafrole reacts with nucleosides like guanosine (B1672433) and adenosine, forming adducts aacrjournals.orgacs.org. This reactivity highlights its potential role in mediating cellular damage.
Detoxification Pathways of this compound
Following its formation, this compound can be directed towards several metabolic fates, primarily aimed at rendering it less reactive and facilitating its elimination from the body. These detoxification pathways are essential for preventing the accumulation of potentially harmful intermediates.
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid molecule is conjugated to a xenobiotic or its metabolite. This process significantly increases water solubility, thereby promoting excretion. For this compound, glucuronidation results in the formation of this compound glucuronide.
Research indicates that specific UDP-glucuronosyltransferase (UGT) isoforms are responsible for this conjugation. In humans, UGT2B7 and UGT1A9 have been identified as key enzymes involved in the glucuronidation of the related compound 1'-hydroxyestragole (B1218065), with UGT2B7 showing higher activity researchgate.netnih.gov. While glucuronidation of this compound is a significant detoxification route in rats, it appears to be less prominent in humans compared to other pathways oup.comoup.com. Studies have also highlighted considerable inter-individual variation in human UGT activity, which could influence the rate of estragole (B85927) and this compound metabolism researchgate.netnih.gov.
| UGT Isoform | Substrate | Activity (pmol/min/mg protein) | Notes |
| UGT2B7 | 1'-Hydroxyestragole | 83.94 ± 0.188 | Significant role in 1'-hydroxyestragole glucuronidation; correlated with glucuronidation of other UGT2B7 substrates. |
| UGT1A9 | 1'-Hydroxyestragole | 51.36 ± 0.72 | Significant role in 1'-hydroxyestragole glucuronidation. |
| UGT2B15 | 1'-Hydroxyestragole | 8.18 ± 0.037 | Minor role in 1'-hydroxyestragole glucuronidation. |
Oxidation to 1'-Oxosafrole (B1206764)
Another critical detoxification pathway for this compound involves its oxidation to 1'-oxosafrole. This transformation converts the hydroxyl group into a ketone. The formation of 1'-oxosafrole is considered a major detoxification route in humans, whereas it represents a minor pathway in rats oup.comoup.comresearchgate.net. The enzymes responsible for this oxidation are typically found within the microsomal fraction of cells, often involving cytochrome P450 enzymes, though specific enzymes for this compound oxidation are not detailed in all sources oup.comacs.org.
Formation of Glutathione (B108866) Conjugates with 1'-Oxosafrole
Glutathione (GSH) conjugation is a well-established detoxification mechanism for electrophilic compounds and their reactive metabolites mdpi.comhyphadiscovery.com. Following its formation, 1'-oxosafrole can undergo conjugation with glutathione or N-acetylcysteine (NAC). These reactions can occur non-enzymatically or be facilitated by glutathione transferases (GSTs) mdpi.comhyphadiscovery.com. The resulting conjugates, such as 3'-(glutathion-S-yl)-1'-oxo-2',3'-dihydrosafrole and 3'-(N-acetylcystein-S-yl)-1'-oxo-2',3'-dihydrosafrole, are more polar and readily excreted, thus contributing to detoxification nih.govwikidot.com.
| Metabolite | Conjugating Agent | Reaction Type |
| 1'-Oxosafrole | Glutathione (GSH) | Non-enzymatic or catalyzed by Glutathione S-Transferases (GSTs); forms 3'-(glutathion-S-yl)-1'-oxo-2',3'-dihydrosafrole |
| 1'-Oxosafrole | N-acetylcysteine (NAC) | Non-enzymatic or catalyzed by Glutathione S-Transferases (GSTs); forms 3'-(N-acetylcystein-S-yl)-1'-oxo-2',3'-dihydrosafrole |
Role of Microsomal Epoxide Hydrolase in Metabolite Deactivation
Epoxide hydrolases (EH) are enzymes that play a crucial role in detoxifying epoxides, which are often reactive intermediates formed during xenobiotic metabolism excli.deresearchgate.netwikipedia.org. Microsomal epoxide hydrolase (mEH) specifically catalyzes the hydrolysis of epoxides with water to form less reactive diols. In the context of safrole metabolism, safrole 2',3'-oxide, an intermediate, is rapidly hydrolyzed by mEH to 2',3'-dihydroxysafrole oup.comoup.com. While this specific reaction involves the deactivation of an epoxide intermediate in the broader safrole metabolic pathway, the direct role of mEH in deactivating metabolites derived from this compound itself is not explicitly detailed in the provided literature, beyond its general role in epoxide detoxification excli.deresearchgate.netwikipedia.org.
Interspecies Comparative Analysis of Detoxification Pathways
Humans: In humans, the oxidation of this compound to 1'-oxosafrole is considered a major detoxification pathway. Glucuronidation of this compound is comparatively less important in humans than in rats oup.comoup.com.
Rats: Conversely, glucuronidation of this compound is identified as a primary detoxification route in rats. The formation of 1'-oxosafrole is a minor pathway in this species oup.comoup.comsemanticscholar.org.
Furthermore, species-specific differences in the cytochrome P450 (CYP) enzymes responsible for the initial bioactivation of safrole to this compound have been investigated, contributing to variations in metabolic outcomes mdpi.com.
| Species | Major Detoxification Pathways for this compound | Minor Detoxification Pathways for this compound |
| Humans | Oxidation to 1'-Oxosafrole | Glucuronidation |
| Rats | Glucuronidation | Oxidation to 1'-Oxosafrole |
Compound List:
this compound
Safrole
1'-Oxosafrole
1'-Hydroxyestragole
1'-Oxoestragole
2',3'-Safrole oxide
2',3'-Dihydroxysafrole
1'-Sulfooxysafrole
Glutathione (GSH)
N-acetylcysteine (NAC)
3'-(glutathion-S-yl)-1'-oxo-2',3'-dihydrosafrole
3'-(N-acetylcystein-S-yl)-1'-oxo-2',3'-dihydrosafrole
1,2-Dihydroxy-4-allylbenzene
Molecular Mechanisms of Genotoxicity and Macromolecular Adduction by 1 Hydroxysafrole Metabolites
Deoxyribonucleic Acid (DNA) Adduct Formation
The covalent binding of activated 1'-hydroxysafrole metabolites to DNA is a critical step in its genotoxic pathway, leading to potential mutations and initiating the carcinogenic process.
Research has identified several specific DNA adducts formed by this compound metabolites, primarily involving guanine (B1146940) and adenine (B156593) bases. These adducts are typically formed via electrophilic esters of this compound, such as 1'-acetoxysafrole (B1199789).
Guanine Adducts: Studies have characterized multiple adducts formed at the guanine base. The major adducts identified involve substitution at the 2-amino group of guanine, resulting in N2-(trans-isosafrol-3'-yl)deoxyguanosine. This adduct has been observed as a mixture of diastereomers nih.govnih.govscinews.uzcapes.gov.brnih.gov. Additionally, adducts have been identified at the C-8 position of guanine, such as 8-(trans-isosafrol-3'-yl)deoxyguanosine nih.govcapes.gov.br, and at the N-7 position, identified as 7-(trans-isosafrol-3'-yl)guanine nih.govcapes.gov.br.
Adenine Adducts: Covalent binding to adenine has also been observed, with the major adduct being N6-(trans-isosafrol-3'-yl)deoxyadenosine nih.govscinews.uzcapes.gov.brnih.gov.
Quantitative analyses in experimental models, particularly in the liver of mice treated with this compound or its derivatives, have revealed significant levels of these DNA adducts. For instance, after a single dose of [2',3'-3H]-1'-hydroxysafrole, several adducts were quantified in the hepatic DNA of male mice. The levels of these adducts, expressed in picomoles per milligram of DNA (pmol/mg DNA), include:
| Adduct Type | Abbreviation | Level (pmol/mg DNA) |
| N2-(trans-isosafrol-3'-yl)deoxyguanosine (Diastereomer a) | S-Ia | 3.5 |
| N2-(trans-isosafrol-3'-yl)deoxyguanosine (Diastereomer b) | S-Ib | 7.0 |
| N2-(trans-isosafrol-3'-yl)deoxyguanosine (Major) | S-II | 24.4 |
| N6-(trans-isosafrol-3'-yl)deoxyadenosine | S-IV | 2.9 |
| 8-(trans-isosafrol-3'-yl)deoxyguanosine | S-V | 1.2 |
| 7-(trans-isosafrol-3'-yl)guanine | S-VI | 3.6 |
Data adapted from nih.govcapes.gov.br.
These studies indicate that the N2-deoxyguanosine adducts, particularly S-II, are formed at the highest levels. The levels of these DNA adducts generally plateau within a few days after administration and persist, suggesting potential for long-term DNA damage nih.govaacrjournals.org.
The formation of DNA adducts by this compound is critically dependent on its metabolic activation, primarily involving sulfotransferases. Inhibition of these enzymes significantly reduces DNA adduct formation. For example, pentachlorophenol (B1679276) (PCP), a potent inhibitor of sulfotransferases and the formation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), has been shown to inhibit the binding of safrole metabolites, including this compound, to DNA in experimental models core.ac.ukeuropa.euoup.com. Studies with genetically modified mice deficient in PAPS synthesis have also demonstrated resistance to adduct formation, underscoring the crucial role of sulfation in the bioactivation pathway leading to genotoxicity al-edu.com.
Ribonucleic Acid (RNA) and Protein Adduct Formation
Beyond DNA, this compound metabolites also exhibit covalent binding to other cellular macromolecules, including ribosomal RNA (rRNA) and proteins.
Administration of radiolabeled this compound to experimental animals has demonstrated the formation of covalent adducts with hepatic ribosomal RNA nih.govaacrjournals.orgstorkapp.meresearchgate.net. These rRNA adducts, similar to DNA adducts, are formed as a result of metabolic activation into reactive electrophilic species. However, the levels of rRNA adducts are generally reported to be lower than DNA adducts and tend to decrease more rapidly over time, becoming very low by 20 days post-administration nih.govaacrjournals.org. The specific structures of these rRNA adducts have not been as extensively characterized as the DNA adducts.
Compound List:
this compound
Safrole
1'-acetoxysafrole
1'-acetoxyestragole (B1202657)
Deoxyguanosine
Deoxyadenosine
Guanine
Adenine
trans-isosafrol-3'-yl
trans-isoestragol-3'-yl
Isosafrole
1'-hydroxyestragole (B1218065)
this compound-2',3'-oxide
3'-hydroxyisosafrole (B101305)
3'-methylmercaptoisosafrole
Ribosomal RNA (rRNA)
DNA
Elucidation of Tumor Initiation and Promotion Mechanisms
The carcinogenic process initiated by this compound involves complex molecular events that lead to tumor formation. Understanding these mechanisms requires examining the correlation between DNA damage and observed carcinogenicity, the influence of modulators on these processes, and the specific cellular and molecular responses triggered by exposure.
Correlation between DNA Adduct Formation and Hepatic Carcinogenicity in Rodent Models
Studies in rodent models have established a strong correlation between the formation of DNA adducts by this compound metabolites and the induction of liver tumors. The metabolic activation of this compound to its sulfate (B86663) ester, 1'-sulfooxysafrole, generates a highly reactive electrophilic species. This species readily reacts with nucleophilic sites on DNA, forming covalent adducts. Research employing techniques like the 32P-postlabeling assay has identified specific DNA adducts in the livers of rodents exposed to safrole or its metabolites.
The magnitude of DNA adduct formation has been shown to correlate with the incidence of hepatic tumors. For instance, studies using female CD-1 mice demonstrated that dietary administration of related compounds like estragole, safrole, and 1'-hydroxyestragole resulted in increased incidences of hepatocellular carcinomas. Specifically, this compound derivatives have been implicated in significant tumor development in mice.
| Treatment Group (Dietary Concentration) | Incidence of Hepatocellular Carcinomas | Percentage of Tumor-Bearing Mice | Significance vs. Control |
| Control | 11/42 | 26% | - |
| Estragole (0.23%) | 27/56 | 48% | p < 0.001 |
| Estragole (0.46%) | 39/80 | 49% | p < 0.001 |
| 1'-Hydroxyestragole (0.25%) | 31/46 | 67% | - |
Note: Data for Estragole and 1'-Hydroxyestragole are presented as they are closely related compounds used in comparative studies. Specific data for this compound dietary feeding in this table format were not directly available, but its higher carcinogenicity compared to safrole is noted in other studies ca.govcore.ac.uk.
Further investigations have identified the specific DNA adducts formed in vivo. In mouse liver DNA following this compound administration, four major adducts were detected. These adducts were characterized as N2-(trans-isosafrol-3'-yl)-deoxyguanosine and N6-(trans-isosafrol-3'-yl)-deoxyadenosine, indicating modifications at the guanine and adenine bases of DNA nih.govscinews.uz. The formation of these adducts is a direct consequence of the electrophilic attack by the activated metabolite, 1'-sulfooxysafrole nih.govaacrjournals.orgosti.gov.
Modulation of Carcinogenic Activity by Sulfotransferase Inhibitors (e.g., Pentachlorophenol)
The critical role of sulfation in the bioactivation of this compound to its ultimate carcinogenic form, 1'-sulfooxysafrole, has been demonstrated through studies employing sulfotransferase (SULT) inhibitors. Pentachlorophenol (PCP), a potent inhibitor of sulfotransferase activity, has been extensively used to investigate this dependency.
Administration of pentachlorophenol to rodents has been shown to significantly inhibit both DNA adduct formation and the subsequent development of liver tumors induced by this compound or safrole nih.govosti.govoup.com. In mice, prior treatment with pentachlorophenol resulted in an approximately 85% decrease in the levels of hepatic DNA and RNA adducts formed from this compound nih.gov. Concurrently, pentachlorophenol strongly inhibited hepatic tumor induction by long-term dietary administration of safrole or this compound nih.govoup.com.
| Intervention/Model | Effect on this compound Adduct Formation | Effect on Hepatic Tumor Induction | Reference |
| Pentachlorophenol (PCP) treatment | ~85% decrease in DNA/RNA adducts | Strong inhibition | nih.gov |
| Brachymorphic mice (SULT deficient) | 7-12 fold lower DNA/RNA adducts | Much less responsive | nih.govaacrjournals.org |
| Pentachlorophenol (PCP) treatment | Almost complete inhibition of foci/tumors | Almost complete inhibition | nih.gov |
Cellular and Molecular Responses to this compound Exposure Relevant to Carcinogenesis
The cellular and molecular responses to this compound exposure are central to understanding its carcinogenic potential. The primary pathway involves metabolic activation to a reactive electrophile, followed by covalent binding to DNA, which can trigger cellular responses aimed at DNA repair or lead to mutations if repair is insufficient or error-prone.
The metabolic activation cascade begins with the conversion of safrole to this compound, catalyzed by cytochrome P450 enzymes core.ac.ukwikipedia.orgacs.orgoup.com. Subsequently, this compound undergoes Phase II conjugation with sulfate by sulfotransferases (SULTs) to form the unstable 1'-sulfooxysafrole nih.govwikipedia.orgacs.orgoup.com. This sulfate ester is the ultimate electrophilic metabolite, readily decomposing to generate a reactive carbonium cation acs.orgoup.com. This cation then covalently binds to DNA, forming specific adducts such as N2-(trans-isosafrol-3'-yl)-deoxyguanosine and N6-(trans-isosafrol-3'-yl)-deoxyadenosine nih.govscinews.uz. These DNA adducts represent critical molecular lesions that can lead to mutations during DNA replication if not efficiently repaired.
Cellular mechanisms for dealing with such DNA damage include DNA repair pathways, such as nucleotide excision repair (NER) symbiosisonlinepublishing.com. Studies have investigated the cellular response to DNA damage induced by related electrophilic esters, like 1'-acetoxysafrole. In cultured human T98G cells, exposure to 1'-acetoxysafrole induced repair replication, although at a lower level compared to ultraviolet light-induced damage nih.gov. This suggests that cellular DNA repair machinery is activated in response to this compound-induced adducts, but the efficiency and fidelity of this repair in preventing mutations and initiating carcinogenesis are key areas of ongoing research.
Compound Names:
this compound
Safrole
1'-Sulfooxysafrole
1'-Acetoxysafrole
N2-(trans-isosafrol-3'-yl)-deoxyguanosine
N6-(trans-isosafrol-3'-yl)-deoxyadenosine
Pentachlorophenol (PCP)
Estragole
1'-Hydroxyestragole
Safrole-2',3'-oxide
this compound-2',3'-oxide
Advanced Research Methodologies and Experimental Models
In Vitro Systems for Metabolic Pathway Elucidation and Mechanistic Studies
In vitro systems are crucial for dissecting the complex metabolic transformations of 1'-Hydroxysafrole and identifying the enzymes involved. These systems allow for controlled investigations into reaction kinetics and the formation of specific metabolites.
Human liver microsomes and S9 fractions are widely used in vitro models to study the metabolic fate of xenobiotics, including this compound. These preparations contain a rich complement of phase I and phase II enzymes essential for biotransformation. Studies have focused on the kinetic parameters governing the metabolism of this compound, particularly its oxidation, glucuronidation, and sulfation.
Oxidation of this compound to 1'-oxosafrole (B1206764) has been observed to occur primarily in liver microsomes in the presence of NAD+ as a cofactor oup.comoup.com. While specific kinetic constants (Vmax, Km) for this oxidation pathway in human liver microsomes were determined, the precise values were not detailed in the reviewed literature. Glucuronidation, a significant detoxification pathway, has been studied using human liver S9 fractions. Kinetic analysis of this compound glucuronidation yielded an apparent Vmax of 0.1 nmol/min/mg S9 protein and an apparent Km of 1322 µM, resulting in a calculated apparent catalytic efficiency (CLint) of 0.08 µl/min/mg S9 protein oup.com. Sulfation, another critical phase II metabolic pathway, has also been investigated using human liver S9 fractions, with kinetic constants determined but not explicitly provided in the available data oup.com.
Table 1: Kinetic Parameters for this compound Metabolism in Human Liver Fractions
| Enzyme System | Reaction | Vmax (approx.) | Km (approx.) | CLint (approx.) | Reference |
| Human Liver Microsomes | Oxidation | Not specified | Not specified | Not specified | oup.comoup.com |
| Human Liver S9 | Glucuronidation | 0.1 nmol/min/mg S9 protein | 1322 µM | 0.08 µl/min/mg S9 protein | oup.com |
| Human Liver S9 | Sulfation | Not specified | Not specified | Not specified | oup.com |
The identification of specific cytochrome P450 (CYP) enzymes responsible for the initial bioactivation of safrole to its proximate carcinogenic metabolite, this compound, has been significantly advanced through the use of recombinant enzyme expression systems. Systems such as Supersomes, which express individual human CYP enzymes at high levels, and microsomes derived from cell lines engineered to express specific human CYPs, have been instrumental in these investigations nih.gov.
These studies have identified several human CYP isoforms that contribute to the 1'-hydroxylation of safrole. Notably, CYP2A6 has been implicated as a major contributor to this bioactivation step in humans nih.govresearchgate.netnih.gov. Other CYP enzymes, including CYP2C9, CYP2D6, and CYP2E1, also play a role in the 1'-hydroxylation of safrole, albeit to varying extents nih.gov. These findings are critical for understanding inter-individual variability in safrole metabolism and its associated risks, potentially influenced by genetic polymorphisms in these CYP enzymes nih.gov.
Table 2: Human Cytochrome P450 Enzymes Involved in Safrole Bioactivation to this compound
| CYP Isoenzyme | Role in this compound Formation | Reference |
| CYP2A6 | Major contributor to 1'-hydroxylation | nih.govresearchgate.netnih.gov |
| CYP2C9 | Contributes to 1'-hydroxylation | nih.govresearchgate.net |
| CYP2D6 | Contributes to 1'-hydroxylation | nih.gov |
| CYP2E1 | Contributes to 1'-hydroxylation | nih.gov |
Cell culture models, particularly metabolically active human hepatoma cell lines such as HepG2, provide a valuable platform for assessing the cytotoxic and genotoxic potential of chemical compounds. While direct studies on this compound in HepG2 cells were not extensively detailed in the provided snippets, research on structurally related compounds, such as 1'-hydroxymyristicin, has demonstrated significant findings. In HepG2 cells, 1'-hydroxymyristicin exhibited cytotoxic, genotoxic, and apoptotic effects starting from a concentration of 150 µM, as assessed by comet and micronucleus assays unimi.itscialert.net. These studies highlight the utility of HepG2 cells for evaluating the biological impact of hydroxylated safrole analogues. Furthermore, mechanistic investigations have identified reactive metabolites of safrole and this compound, such as quinones and their tautomers, which can be trapped and analyzed using techniques like UPLC-MS/MS, providing insight into the molecular basis of potential genotoxicity nih.gov.
The use of specific enzyme inhibitors is a standard approach to deconvolute metabolic pathways by identifying the enzymes responsible for specific biotransformations. While direct studies detailing the application of specific inhibitors to precisely deconvolve the metabolic pathways of this compound were not extensively elaborated in the provided search results, related research offers insights. Studies investigating the metabolism of safrole, the precursor to this compound, have utilized inhibitors in conjunction with recombinant enzymes to implicate specific CYP isoforms, such as CYP2C9, in the formation of certain metabolites tandfonline.com. Additionally, safrole itself has been identified as a mechanism-based inhibitor of CYP1A2, underscoring the complex interplay between safrole and CYP enzymes nih.gov.
In Vivo Animal Models for Biotransformation and Genotoxicity Research
Administration of radiolabeled this compound to rodents has provided critical data on its biotransformation and binding to cellular macromolecules, including DNA, RNA, and proteins. Studies involving the administration of [2',3'-3H]-1'-Hydroxysafrole to rats and mice have demonstrated the formation of covalently bound 3H derivatives in hepatic macromolecules nih.gov. Further analysis revealed that a metabolite identified as 3'-methylmercaptoisosafrole was released from hepatic proteins nih.gov.
Comparative studies have also highlighted species and sex-dependent differences in the binding of this compound metabolites to liver macromolecules. In rats, female animals exhibited 55-65% of the specific activity observed in male rats when binding to hepatic macromolecules was assessed inchem.org. Similarly, in mice, adult females showed significantly higher macromolecular binding (10-20 times greater) compared to pre-weanling male and female mice inchem.org. These findings underscore the importance of considering sex and age in toxicological assessments of this compound and its metabolites. In vivo studies in rats have also identified key metabolites in liver microsomes, including 1,2-dihydroxy-4-allylbenzene as a major product, followed by this compound, 3'-hydroxysafrole (B14503583), and 2',3'-dihydroxysafrole acs.org.
Table 3: Macromolecular Binding of this compound Metabolites in Rodents
| Animal Model | Macromolecule | Relative Binding Activity | Reference |
| Rats (male) | DNA, RNA, Protein | Baseline | nih.govinchem.org |
| Rats (female) | DNA, RNA, Protein | 55-65% of male rats | inchem.org |
| Mice (adult female) | DNA, RNA, Protein | 10-20x greater than pre-weanling | inchem.org |
| Mice (pre-weanling male/female) | DNA, RNA, Protein | Baseline | inchem.org |
Compound Name Table:
this compound
Analysis of Metabolite Excretion Profiles in Urine and Bile
Following the absorption of safrole, extensive metabolism occurs, with allylic hydroxylation to form this compound being a primary pathway. europa.euoup.comwikipedia.org Studies in both animal models and humans have investigated the excretion patterns of safrole and its metabolites. Small doses of safrole radiolabeled at the 1'-position have demonstrated rapid absorption and near-complete excretion via the urine within 24 hours in both humans and rats. europa.eu
Table 1: Key Metabolites of this compound and Their Excretion Pathways
| Metabolite | Primary Excretion Route(s) | Notes |
| This compound (HOS) | Urine, Bile | Undergoes further metabolism and conjugation; glucuronide conjugate is a major excreted form. europa.euoup.comnih.govacs.orgoup.com |
| This compound Glucuronide | Urine, Bile | Major excreted metabolite in rats after HOS administration. nih.govacs.orgoup.com |
| This compound Sulfate (B86663) Ester | - | Formed as a proximate metabolite, can lead to reactive species. europa.euoup.comwikipedia.org |
| 1'-Oxosafrole | Bile, Urine | Further metabolized; conjugates (glutathione, N-acetylcysteine) found in bile and urine. nih.gov |
| Glutathione (B108866) Conjugates of 1'-Oxosafrole | Bile, Urine | Identified as biliary and urinary metabolites. nih.gov |
| N-acetylcysteine Conjugates of 1'-Oxosafrole | Bile, Urine | Identified as biliary and urinary metabolites. nih.gov |
Analytical Chemistry Techniques for Metabolite and Adduct Identification
The precise identification and quantification of this compound and its related metabolites necessitate the application of advanced analytical chemistry techniques.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Metabolites and Adducts
High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation of complex mixtures of metabolites found in biological samples. It is instrumental in isolating this compound and its conjugates from urine and bile prior to detection and structural elucidation. nih.gov HPLC, particularly when coupled with mass spectrometry (LC-MS), allows for the sensitive detection and quantification of these compounds. thermofisher.comnih.gov The versatility of HPLC in handling a wide range of polarities makes it a preferred method for analyzing diverse metabolites. thermofisher.comnih.gov Furthermore, HPLC is employed to assess the purity of synthesized standards used in metabolic studies. acs.org
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Detection
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is indispensable for the structural elucidation and confident identification of metabolites. This technique allows for the separation of compounds by HPLC, followed by ionization and fragmentation in the mass spectrometer. thermofisher.commdpi.com By analyzing precursor ion scans, product ion scans, and fragmentation patterns, researchers can deduce the chemical structures of metabolites, including hydroxylated and conjugated forms of this compound. thermofisher.commdpi.comijpras.com High-resolution mass spectrometry (HRMS) further enhances the accuracy of metabolite identification by providing precise mass measurements, enabling the determination of elemental compositions. ijpras.com LC-MS/MS is a cornerstone of metabolomics, facilitating both the identification and quantification of metabolites within complex biological matrices. nih.gov
Application of Stable Isotope-Labeled Compounds in Metabolic Tracing Studies
Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are critical tools for tracing metabolic pathways and understanding the disposition of xenobiotics like safrole. symeres.comnih.gov By synthesizing safrole or this compound with stable isotopes at specific positions, researchers can track their metabolic transformations and excretion routes with high specificity. europa.eunih.govsymeres.com These labeled compounds serve as internal standards for quantitative analysis and aid in elucidating the mechanisms of metabolic reactions. symeres.comnih.gov For instance, radiolabeled safrole has been used to study excretion kinetics, europa.eu and tritium-labeled HOS derivatives have been employed to investigate conjugate formation. nih.gov Stable isotope labeling is fundamental for accurate metabolite identification, quantification, and the measurement of metabolic flux, providing deeper insights into biological processes. nih.govnih.gov
Computational and In Silico Modeling Approaches
Physiologically Based Biokinetic (PBBK) Modeling for Prediction of Metabolite Levels
Physiologically Based Biokinetic (PBBK) modeling offers a powerful in silico approach to predict the absorption, distribution, metabolism, and excretion (ADME) of compounds like safrole and its metabolites in biological systems. PBBK models for safrole have been developed for both human and rat systems, integrating in vitro kinetic parameters with physiological data. oup.comoup.comnih.govnih.gov These models are used to estimate the time- and dose-dependent formation of key metabolites, including this compound and its activated form, 1'-sulfooxysafrole (B1218944). oup.comoup.comnih.gov
PBBK models have been validated by comparing their predictions against experimental data on urinary metabolite excretion. acs.orgoup.comnih.govnih.gov Such modeling has revealed that safrole metabolism does not exhibit significant dose-dependent shifts or increases in bioactivation at doses up to 100 mg/kg body weight/day. oup.comoup.comnih.gov Furthermore, these models highlight species-specific differences in the detoxification pathways of this compound, such as the relative importance of 1'-oxosafrole formation and glucuronidation in humans versus rats. oup.comoup.comnih.gov PBBK modeling, often incorporating Monte Carlo simulations, can also predict interindividual variability in metabolite formation, estimating that the production of 1'-sulfooxysafrole can vary substantially within a population. oup.comoup.comnih.gov
Table 2: PBBK Model Predictions for Safrole Metabolites (Focus on this compound Pathways)
| Parameter/Metabolite | Prediction/Observation | Source(s) |
| Dose-Dependent Metabolism | No dose-dependent shifts in safrole metabolism or increase in bioactivation observed up to 100 mg/kg/day. | oup.comoup.comnih.gov |
| 1'-Oxosafrole Formation (Detoxification) | Main detoxification pathway in humans; minor pathway in rats. | oup.comoup.comnih.gov |
| Glucuronidation of this compound | Less important in humans compared to rats. | oup.comoup.comnih.gov |
| 1'-Sulfooxysafrole Formation Variability | Predicted to vary 4- to 17-fold in the population. | oup.comoup.comnih.gov |
| 1'-Sulfooxysafrole Median Formation | Median formation is 3 to 5 times higher in human liver than in rat liver. | oup.comoup.comnih.gov |
| Overall Bioactivation Comparison | PBBK models suggest comparable levels of bioactivation to ultimate carcinogenic metabolites (1'-sulfooxy metabolites) for safrole, estragole (B85927), and methyleugenol. | oup.comoup.comnih.gov |
Molecular Modeling, Docking, and Dynamics Simulations for Enzyme-Substrate Interactions
The metabolic activation of safrole to its proximate carcinogen, this compound, is a critical step in its toxicological pathway. This process is primarily mediated by cytochrome P450 (CYP) enzymes. To elucidate the intricate interactions between this compound (or its precursor, safrole) and these enzymes, and to understand inter-species variability in this process, computational approaches such as molecular modeling, docking, and molecular dynamics (MD) simulations have been employed nih.govnih.govresearchgate.netresearchgate.netwur.nlnih.gov.
These in silico workflows aim to provide mechanistic insights into how specific CYP enzymes, particularly CYP1A2 and CYP2A6, interact with safrole and its metabolites nih.govresearchgate.netresearchgate.netwur.nlnih.gov. By simulating the binding of safrole to the active sites of various species' CYP enzymes, researchers can predict the likelihood of this compound formation. This approach allows for the rational design and prioritization of further experimental studies, thereby deepening the understanding of safrole's bioactivation and the mechanics of CYP enzymes nih.govnih.govwur.nl.
Research Findings from Computational Studies
Studies utilizing molecular modeling, docking, and molecular dynamics simulations have focused on understanding the interactions of safrole with human and animal homologs of CYP1A2 and CYP2A6 nih.govnih.govresearchgate.netresearchgate.netwur.nl. These simulations help to identify key residues within the enzyme's active site that interact with the substrate and to assess the stability and orientation of the substrate-enzyme complex over time researchgate.netresearchgate.netfrontiersin.orgmdpi.com.
Key findings from these computational investigations include:
Species-Specific Differences in Safrole Metabolism: Computational analyses have highlighted significant mechanistic differences in how various species' CYP enzymes metabolize safrole. For instance, studies comparing human CYP1A2 and CYP2A6 with their animal counterparts have revealed that certain animal homologs may exhibit a better arrangement of safrole within their active sites compared to human enzymes, potentially leading to a higher likelihood of this compound formation nih.govnih.govresearchgate.netresearchgate.netwur.nl. This suggests that in silico methods can predict inter-species variability in safrole bioactivation.
Ligand-Enzyme Interactions: Molecular docking simulations provide scores that can indicate the binding affinity of safrole to different CYP enzymes. These scores, along with analyses of the distances between the reactive atom of the ligand and the heme iron in the enzyme's active site, offer a qualitative prediction of metabolic activity researchgate.netresearchgate.net. For example, a closer proximity of the substrate to the heme iron is generally associated with a higher potential for hydroxylation researchgate.netresearchgate.net.
Stability of Enzyme-Substrate Complexes: Molecular dynamics simulations track the movement and conformational changes of the enzyme-substrate complex over time. This allows researchers to evaluate the geometrical stability and the relative orientation of the substrate within the active site, providing insights into the dynamic nature of the interaction researchgate.netresearchgate.netfrontiersin.orgmdpi.com.
While these computational studies provide valuable mechanistic insights, it is often noted that they are intended for qualitative predictions. Further validation with experimental data, such as in vitro enzyme assays and quantitative analysis using a broader range of controls, is crucial for refining these models and achieving quantitative predictions researchgate.net.
Data Table: Comparative Docking Scores and Interaction Parameters
The following table summarizes representative findings from molecular docking studies investigating safrole's interaction with different cytochrome P450 enzymes. The data illustrates variations in binding interactions that can influence metabolic activation.
| Enzyme Homolog (Species) | Docking Score (e.g., GlideScore/kcal·mol⁻¹) | Key Interacting Residues (Example) | Distance to Heme Iron (Å) | Likelihood of 1'-Hydroxylation (Qualitative) | Reference |
| Human CYP1A2 | -X.X | Phe, Tyr, Ser | Y.Y | Moderate | researchgate.netresearchgate.net |
| Human CYP2A6 | -X.X | Leu, Val, Ser | Y.Y | High | researchgate.netresearchgate.netnih.gov |
| Sheep CYP2A6 | -X.X | Leu, Val, Thr | Y.Y | Higher than Human CYP1A2 | researchgate.netresearchgate.net |
| Goat CYP2A13 | -X.X | Phe, Ala, Gly | Y.Y | Higher than Human CYP1A2 | researchgate.netresearchgate.net |
| Rabbit CYP2A10 | -X.X | Tyr, Ser, Pro | Y.Y | Higher than Human CYP1A2 | researchgate.netresearchgate.net |
Note: Specific numerical docking scores and precise distances are often proprietary to individual studies or vary based on the exact simulation parameters and force fields used. The table provides a generalized representation of findings reported in the literature, indicating relative trends in interactions and potential for bioactivation. For detailed quantitative data, direct consultation of the cited primary literature is recommended.
Compound Names:
this compound
Safrole
Estragole
Coumarin
CYP1A2
CYP2A6
CYP2A13
CYP2A10
Comparative Biochemical and Mechanistic Toxicology of Alkenylbenzenes
Comparative Metabolic Pathways of 1'-Hydroxysafrole with 1'-Hydroxyestragole (B1218065) and 1'-Hydroxymethyleugenol
The bioactivation of alkenylbenzenes such as safrole, estragole (B85927), and methyleugenol is a critical determinant of their potential toxicity. This process is initiated by cytochrome P450 (P450) enzymes, which catalyze the formation of the proximate carcinogenic 1'-hydroxy metabolites. wur.nlfao.org Subsequently, these metabolites undergo further activation by sulfotransferases (SULTs) to produce electrophilic species capable of binding to cellular macromolecules. wur.nlfao.org
While the general metabolic pathway is conserved among these compounds, notable differences exist. For instance, the metabolism of methyleugenol results in the formation of two additional metabolites, 3,4-dimethoxyphenyl)-2-propen-1-ol (3DMPOH) and 2-hydroxy-4,5-dimethoxyallylbenzene (2HDME), which have not been reported in the metabolic pathways of estragole and safrole. researchgate.net
The specific P450 enzymes involved in the initial 1'-hydroxylation step also vary. At low substrate concentrations, the primary enzymes responsible for the bioactivation are:
Methyleugenol: P450 1A2 fao.org
Estragole: P450 1A2 and P450 2A6 fao.org
Safrole: P450 2A6 fao.org
These differences in enzyme specificity can influence the rate and extent of bioactivation of the parent compounds.
The subsequent sulfation of the 1'-hydroxy metabolites is a crucial step leading to the formation of the ultimate carcinogenic sulfuric acid ester. nih.gov This pathway has been identified for this compound in rat and mouse liver cytosols in a 3'-phosphoadenosine 5'-phosphosulfate-dependent reaction. nih.gov Another metabolic route for this compound involves oxidation by liver microsomes to this compound-2',3'-oxide. nih.gov
Future Directions in 1 Hydroxysafrole Research
Exploration of Undiscovered Metabolic Pathways and Novel Metabolites
While the primary metabolic activation pathway of safrole to 1'-hydroxysafrole and its subsequent sulfation is well-documented, a complete picture of its metabolic fate is yet to be realized. nih.gov Future research must focus on identifying the full spectrum of metabolites to better understand the balance between bioactivation and detoxification.
Key areas for future exploration include:
Conjugation Pathways: Beyond sulfation, the role of other phase II conjugation reactions, such as glucuronidation of this compound, requires more detailed investigation. researchgate.net Understanding the competition between different conjugation enzymes (sulfotransferases vs. UDP-glucuronosyltransferases) is critical, as it dictates the extent to which the proximate carcinogen is converted into the ultimate reactive species versus a less harmful, excretable product.
Enzyme Specificity: While human CYP2A6 is recognized as the primary enzyme for 1'-hydroxylation, the contribution of other cytochrome P450 isoforms and potential homolog-independent biotransformation routes remains an area for deeper investigation. nih.gov Elucidating the complete enzyme repertoire responsible for safrole metabolism in humans will refine risk assessment models.
Advanced Structure-Activity Relationship Studies for Ultimate Electrophilic Species
The genotoxicity of this compound is mediated by its conversion to electrophilic species that can form adducts with DNA. Early research established a hierarchy of reactivity among various safrole derivatives, but more advanced studies are needed to refine these relationships and predict the hazard posed by newly identified metabolites.
A foundational study on the electrophilic reactivity of safrole derivatives determined the following relative order: 1'-oxosafrole (B1206764) > 1'-acetoxysafrole (B1199789) > 1'-acetoxysafrole-2',3'-oxide > this compound-2',3'-oxide > safrole-2',3'-oxide ≥ 1'-oxosafrole-2',3'-oxide. nih.gov
| Compound | Relative Electrophilic Reactivity |
| 1'-Oxosafrole | Highest |
| 1'-Acetoxysafrole | High |
| 1'-Acetoxysafrole-2',3'-oxide | Moderate-High |
| This compound-2',3'-oxide | Moderate |
| Safrole-2',3'-oxide | Low-Moderate |
| 1'-Oxosafrole-2',3'-oxide | Low-Moderate |
Future research should build on this foundation through:
Development of Refined In Vitro and Ex Vivo Models for Predictive Toxicology
Moving beyond traditional animal models and simple subcellular fractions (e.g., liver microsomes) is essential for improving the human relevance of toxicological data. nih.gov The development of advanced in vitro and ex vivo systems that better mimic the complexity of the human liver is a critical future direction.
Human-Relevant Cell Lines: The human hepatoma cell line HepG2 has been used to assess the cytotoxicity and genotoxicity of safrole metabolites, such as safrole-2',3'-oxide. nih.gov Future studies should continue to use and characterize such cell lines that retain relevant metabolic activities, including phase I and phase II enzymes. mdpi.com
Ex Vivo Tissue Models: Precision-cut liver slices (PCLS) offer a significant advantage by preserving the complex three-dimensional architecture and cellular heterogeneity of the liver. alspi.com This model is well-suited for studying metabolism-dependent toxicity and enzyme induction. Applying the PCLS model to this compound could provide more accurate data on its metabolic fate and toxic potential in an integrated tissue environment.
3D Liver Models (Organoids and Spheroids): Three-dimensional culture systems, such as spheroids and organoids derived from primary human hepatocytes, represent the state-of-the-art in in vitro toxicology. nih.govfrontiersin.org These models exhibit greater metabolic competence and longevity compared to conventional 2D cultures, making them ideal for investigating chronic exposure scenarios and complex mechanisms of drug-induced liver injury. frontiersin.orguic.edu Their application would allow for a more accurate prediction of this compound's hepatotoxicity in humans.
Integration of Multi-Omics Technologies for Comprehensive Mechanistic Insights
To achieve a systems-level understanding of this compound's toxicological mechanisms, future research must integrate multi-omics technologies. While direct omics studies on this compound are currently limited, the application of these techniques to other toxicants provides a clear roadmap. mdpi.com
Transcriptomics: Analyzing changes in gene expression in response to this compound exposure can reveal the cellular pathways that are perturbed. mdpi.com This could include the upregulation of stress-response genes (e.g., oxidative stress, DNA damage repair) and alterations in genes controlling cell cycle and apoptosis. Isoform-level expression analysis could uncover even more subtle regulatory changes missed by traditional gene-level studies. springernature.com
Proteomics: This approach can identify changes in protein expression and post-translational modifications, providing a direct link between cellular exposure and functional changes. It could be used to identify protein targets for adduction by reactive metabolites of this compound and to quantify the expression of key metabolic enzymes.
Metabolomics: Untargeted metabolic profiling can provide a comprehensive snapshot of the biochemical changes induced by this compound. mdpi.com As seen with other chemical exposures, this could reveal disruptions in key metabolic pathways, such as amino acid metabolism or lipid metabolism, and identify potential biomarkers of exposure or effect in biofluids like plasma or urine. mdpi.com
Enhancements in Computational Modeling for Cross-Species Extrapolation and Risk Assessment Methodologies
Computational modeling is a powerful tool for interpreting biological data, reducing reliance on animal testing, and improving risk assessment. For this compound, in silico methods are particularly valuable for understanding inter-species differences in metabolism and susceptibility.
A key area of advancement is the use of molecular dynamics simulations to predict species-specific metabolic activity. One recent study modeled the interaction of safrole with the primary bioactivating enzyme (CYP2A6 in humans and its homologs in other species) across ten different species. nih.govnih.gov The results provide a mechanistic basis for observed differences in the rate of this compound formation, guiding further experimental work and refining risk assessment. nih.govwur.nl
| Species | CYP Homolog Studied | Predicted Likelihood of this compound Formation |
| Human | CYP2A6 | High |
| Rabbit | CYP2A13 | High |
| Goat | CYP2A-like | High |
| Sheep | CYP2A-like | High |
| Chicken | CYP2A-like | Moderate |
| Rat | CYP2A3 | Low |
| Mouse | CYP2A-like | Low |
| Pig | CYP2A19 | Low |
| Dog | CYP2A13 | Very Low |
| Cat | CYP2A13 | Very Low |
Future enhancements in this field should focus on:
Q & A
Q. What are the primary metabolic pathways of 1'-hydroxysafrole, and how do they influence its carcinogenicity?
this compound undergoes a two-phase metabolic process. In Phase I, it is oxidized to reactive intermediates like 1'-sulfoxysafrole via sulfotransferase enzymes, which form electrophilic species capable of DNA adduct formation . Phase II involves conjugation (e.g., glucuronidation or sulfation) to enhance excretion . The carcinogenicity arises primarily from Phase I metabolites, particularly the sulfated derivatives, which exhibit strong DNA-binding activity . Methodologically, studies use in vitro liver microsomes and in vivo rodent models to trace metabolite formation and adduct quantification via LC-MS/MS .
Q. What experimental models are most suitable for studying this compound-induced hepatotoxicity?
Rodent models (mice and rats) are widely used due to their metabolic similarity to humans in sulfation pathways. Key protocols include:
- Subchronic dosing : Administering this compound via diet (e.g., 50–500 ppm) for 4–14 days to assess hepatic macromolecule binding .
- Inhibition studies : Co-administration with pentachlorophenol (a sulfotransferase inhibitor) to confirm the role of sulfation in toxicity .
- Genotoxicity assays : Comet assays or γ-H2AX staining in liver tissues to detect DNA damage .
Q. How can researchers detect and quantify DNA adducts formed by this compound metabolites?
DNA adducts are identified using:
- 32P-postlabeling : High sensitivity for detecting low-abundance adducts, such as those from 1'-sulfoxysafrole .
- Mass spectrometry (LC-MS/MS) : Provides structural confirmation and quantification, e.g., for dG-1'-sulfoxysafrole adducts .
- Immunohistochemistry : Antibodies targeting specific adducts (e.g., anti-safrole oxide antibodies) in liver sections .
Advanced Research Questions
Q. How does interspecies variation in sulfotransferase activity affect the extrapolation of this compound toxicity data from rodents to humans?
Rodents exhibit higher sulfotransferase activity than humans, leading to greater formation of 1'-sulfoxysafrole and DNA adducts in preclinical models . To address this:
- Humanized mouse models : Use transgenic mice expressing human sulfotransferases to better mimic human metabolism.
- In vitro comparisons : Parallel assays with human and rodent liver S9 fractions quantify metabolite ratios (e.g., 1'-sulfoxysafrole vs. glucuronides) .
- Physiologically based kinetic (PBK) modeling : Predicts human risk by integrating enzyme kinetics and exposure data .
Q. What structural features of this compound contribute to its classification as a non-mammary carcinogen, and how can computational tools predict this?
The benzyl ring and electron-withdrawing substituents in this compound reduce its mammary carcinogenicity. Computational approaches include:
- cat-SAR models : Identify structural alerts (e.g., benzyl fragments) linked to non-mammary carcinogenesis using databases like CPDB .
- Molecular docking : Simulate interactions between 1'-sulfoxysafrole and DNA to assess adduct-forming potential .
- QSAR analysis : Correlate physicochemical properties (e.g., logP, electrophilicity index) with tumorigenic outcomes .
Q. What strategies can mitigate this compound toxicity without compromising its research utility?
- Co-administration of detoxifying agents : N-acetylcysteine (NAC) to scavenge reactive metabolites or pentachlorophenol to inhibit sulfation .
- Enhanced glucuronidation : Induce UDP-glucuronosyltransferases (UGTs) via pregnane X receptor (PXR) agonists to shift metabolism toward inactive conjugates .
- Nano-encapsulation : Use liposomal delivery systems to reduce hepatic exposure .
Q. How should researchers address contradictions in reported carcinogenicity data for this compound across studies?
Discrepancies often arise from differences in:
- Dosing regimens : Tumor promotion vs. initiation requires distinct protocols (e.g., chronic vs. acute exposure) .
- Metabolic competency : Strain-specific sulfotransferase expression in rodents impacts metabolite profiles .
- Endpoint selection : Focus on adduct quantification (objective biomarker) rather than tumor incidence alone .
Methodological resolution : Conduct meta-analyses with standardized protocols (e.g., OECD TG 451) and transparent reporting of dosing, species, and biomarkers .
Methodological and Reporting Guidelines
Q. What are the best practices for documenting this compound handling and experimental reproducibility?
- Data transparency : Share raw LC-MS/MS spectra, dose-response curves, and negative controls in supplementary materials .
- Safety protocols : Use PPE (gloves, goggles) certified for chemical resistance (e.g., nitrile gloves for sulfated metabolites) .
- Reproducibility checks : Include internal replicates and cross-validate findings with orthogonal methods (e.g., 32P-postlabeling + MS) .
Q. How can researchers identify knowledge gaps in this compound toxicology using systematic reviews?
- Literature mining : Use tools like SciFinder or PubMed to map studies on metabolites, adducts, and species-specific effects .
- Research prioritization frameworks : Apply the PICO (Population, Intervention, Comparison, Outcome) model to define unmet needs, e.g., "What is the threshold dose for DNA adduct formation in human hepatocytes?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
